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Compound of Interest

Compound Name: Cyclopentanemethanol

Cat. No.: B1149391 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

cyclopentanemethanol, a key building block in various chemical syntheses. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, offering insights into its molecular structure and chemical properties. This document

is intended to serve as a valuable resource for researchers and professionals in drug

development and related scientific fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Data
The ¹H NMR spectrum of cyclopentanemethanol provides information about the different

types of protons and their neighboring environments within the molecule.
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Chemical Shift (δ) ppm Multiplicity Assignment

~3.4 Doublet -CH₂OH

~1.1 - 1.8 Multiplet Cyclopentyl protons

~1.0 Singlet (broad) -OH

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and

instrument used.

¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum indicates the number of distinct carbon environments in

cyclopentanemethanol.

Chemical Shift (δ) ppm Assignment

~68 -CH₂OH

~40 CH (methine)

~29 CH₂ (cyclopentyl)

~25 CH₂ (cyclopentyl)

Note: These are approximate chemical shift values.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: A dilute solution of cyclopentanemethanol is prepared in a deuterated

solvent, commonly chloroform-d (CDCl₃) or acetone-d₆.[1] Tetramethylsilane (TMS) is typically

used as an internal standard for referencing the chemical shifts to 0 ppm.

Instrumentation: The spectra are typically recorded on a high-resolution NMR spectrometer,

such as a Varian A-60 or a Bruker WH-90.[1]

Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-

decoupled spectra are usually acquired to simplify the spectrum to a series of singlets for each

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b1149391?utm_src=pdf-body
https://www.benchchem.com/product/b1149391?utm_src=pdf-body
https://dev.spectrabase.com/spectrum/3x7ccRfuF9O
https://dev.spectrabase.com/spectrum/3x7ccRfuF9O
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


unique carbon atom.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectroscopy Data
The IR spectrum of cyclopentanemethanol shows characteristic absorption bands

corresponding to its alcohol functional group and alkane structure.

Wavenumber (cm⁻¹) Intensity Assignment

~3330 Strong, Broad O-H stretch (alcohol)

~2950 Strong C-H stretch (alkane)

~2870 Strong C-H stretch (alkane)

~1450 Medium C-H bend (alkane)

~1050 Strong C-O stretch (primary alcohol)

Experimental Protocol for IR Spectroscopy
Sample Preparation: For a liquid sample like cyclopentanemethanol, the spectrum can be

obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

Alternatively, a vapor phase spectrum can be acquired.[2]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used to obtain

the spectrum.

Data Acquisition: A background spectrum is first recorded. Then, the sample spectrum is

recorded and the background is subtracted to produce the final spectrum. The data is typically

plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1149391?utm_src=pdf-body
https://www.benchchem.com/product/b1149391?utm_src=pdf-body
https://dev.spectrabase.com/spectrum/KhvvqQ402YM
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions,

providing information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data
The mass spectrum of cyclopentanemethanol is typically obtained using Electron Ionization

(EI), which causes fragmentation of the molecule.

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Assignment

100 ~5 [M]⁺ (Molecular Ion)

82 ~30 [M-H₂O]⁺

69 ~90 [C₅H₉]⁺

67 ~71 [C₅H₇]⁺

41 ~100 [C₃H₅]⁺ (Base Peak)

Experimental Protocol for Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) for separation and purification before analysis.

Ionization: Electron Ionization (EI) is a common method for small organic molecules like

cyclopentanemethanol.[3][4] In this process, the sample is bombarded with high-energy

electrons, causing ionization and fragmentation.[3][4]

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Spectroscopic Data Interpretation Workflow
The following diagram illustrates the logical workflow for elucidating the structure of an

unknown compound, such as cyclopentanemethanol, using the complementary information

provided by NMR, IR, and MS.
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Spectroscopic Techniques Information Obtained

Structural Elucidation

Mass Spectrometry (MS) Molecular Weight & Fragmentation

Infrared (IR) Spectroscopy Functional Groups

NMR Spectroscopy (¹H & ¹³C) Carbon-Hydrogen Framework

Cyclopentanemethanol Structure

Click to download full resolution via product page

Caption: Workflow for structural elucidation using MS, IR, and NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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